molecular formula C10H17N3O2 B3023528 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol CAS No. 832715-05-6

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol

Cat. No.: B3023528
CAS No.: 832715-05-6
M. Wt: 211.26 g/mol
InChI Key: YDHGWCIEXVZAQC-UHFFFAOYSA-N
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Description

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol is a heterocyclic compound that features a pyrrolidine ring fused with an oxadiazole moiety

Biochemical Analysis

Biochemical Properties

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. The compound’s pyrrolidine ring contributes to its ability to bind selectively to target proteins, enhancing its biological activity . The oxadiazole moiety is known to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to the compound’s overall biochemical effects .

Cellular Effects

This compound affects various cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can modulate gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. The pyrrolidine ring allows the compound to fit into the active sites of enzymes, either inhibiting or activating them depending on the context . The oxadiazole moiety can form hydrogen bonds and other interactions with amino acid residues, further stabilizing the compound-enzyme complex . These interactions lead to changes in enzyme activity and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic effects, including oxidative stress and apoptosis . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes

Preparation Methods

The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where the oxadiazole intermediate reacts with a suitable pyrrolidine derivative.

    Final Assembly: The final compound is obtained by coupling the oxadiazole and pyrrolidine intermediates under controlled conditions, often involving catalysts and specific reaction temperatures.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the oxadiazole or pyrrolidine rings are replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol can be compared with other similar compounds, such as:

    1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-ol: This compound differs by the position of the hydroxyl group on the pyrrolidine ring, which can affect its chemical reactivity and biological activity.

    1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-4-ol: Another isomer with the hydroxyl group at a different position, leading to variations in its properties.

    1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-one:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-7(2)10-11-9(15-12-10)6-13-4-3-8(14)5-13/h7-8,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHGWCIEXVZAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619647
Record name 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832715-05-6
Record name 1-[[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832715-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-chloromethyl-3-isopropyl-[1,2,4]oxadiazole (1.6 g, 10 mmol) and (RS)-3-hydroxypyrrolidine (960 mg, 11 mmol) were combined neat, diluted with MeCN (10 mL), and K2CO3 (2.75 g, 20 mmol) was added. The mixture was heated at 65° C. for 1 h, and was filtered upon cooling. The solvent was removed and the residue was taken up in CH2Cl2 and rinsed with water. The organic extract was dried over MgSO4, the solvent was removed, and the residue was taken up in ether and filtered in order to remove a small amount of quaternary ammonium byproduct. Solvent removal from the filtrate gave (RS)-3-hydroxy-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine as an amber oil (1.72 g, 82% yield): 1H NMR (DMSO-d6) δ 4.76 (d, 1H, J=4.5 Hz), 4.19 (m, 1H), 3.90 (s, 2H), 3.05 (m, 1H), 2.79 (m, 1H), 2.69 (m, 1H), 2.53 (m, 1H), 2.43 (m, 1H), 1.98 (m, 1H), 1.54 (m, 1H), 1.25 (d, 6H, J=6.8 Hz); MS m/z 212.1 (M+).
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1.6 g
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960 mg
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2.75 g
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10 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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